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1-(3-Chlorophenyl)pyrrolidine

Cat. No.: B1356057
CAS No.: 88154-24-9
M. Wt: 181.66 g/mol
InChI Key: SYYZESGQAICJGW-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidine (B122466) Core in Organic Chemistry and Medicinal Science

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the fields of organic chemistry and medicinal science. tandfonline.comfrontiersin.org Its importance stems from its unique structural and physicochemical properties, including hydrophilicity, basicity, and a non-planar, flexible conformation. tandfonline.comnih.govbohrium.com This saturated scaffold offers a three-dimensional structure that is highly advantageous for exploring pharmacophore space, a concept crucial in drug design. nih.govresearchgate.net The non-planarity of the ring, a phenomenon known as "pseudorotation," combined with the potential for stereoisomerism at its carbon atoms, allows for the creation of a diverse array of molecular shapes. nih.govresearchgate.net This structural versatility is a key reason why the pyrrolidine nucleus is one of the most favored scaffolds in pharmaceutical science. nih.gov

The pyrrolidine core is a recurring motif in a vast number of natural products, particularly in alkaloids isolated from plants and microorganisms. nih.govnih.gov These naturally occurring compounds often exhibit significant biological activities. frontiersin.orgbohrium.com The structural complexity and diversity of these molecules underscore the pyrrolidine ring's role as a privileged scaffold for designing and developing new biologically active agents. frontiersin.org Polyhydroxylated pyrrolidines, for instance, are recognized as aza-sugars and are being explored for their therapeutic potential in metabolic diseases and cancer. nih.gov The inherent chirality and structural rigidity of the pyrrolidine framework in these natural products facilitate specific interactions with biological targets like enzymes and receptors. tandfonline.comnih.gov

The pyrrolidine scaffold is exceptionally prevalent in modern drug discovery. tandfonline.comnih.gov It is among the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). frontiersin.orgnih.gov A significant majority of these approved drugs feature a substitution at the N-1 position of the pyrrolidine ring, highlighting the importance of this site for molecular modification. nih.gov Medicinal chemists frequently utilize the pyrrolidine ring to enhance properties such as bioavailability and target specificity. tandfonline.com Its ability to introduce sp³-hybridized, three-dimensional features into otherwise flat aromatic molecules is a widely used strategy to improve compound properties in drug development programs. nih.govresearchgate.net Consequently, pyrrolidine derivatives are continuously investigated for a wide range of therapeutic applications, including anticancer, antidiabetic, antiviral, and anti-inflammatory agents. frontiersin.orgbohrium.com

Overview of N-Aryl Pyrrolidines in Contemporary Research

N-Aryl pyrrolidines, a class of compounds where an aromatic ring is directly attached to the nitrogen atom of the pyrrolidine core, are a subject of intense investigation in contemporary chemical research. researchgate.net This structural arrangement is found in numerous biologically active molecules and pharmaceuticals. researchgate.net Research in this area often focuses on developing novel synthetic methodologies for the N-arylation of pyrrolidines and exploring the structure-activity relationships (SAR) of the resulting compounds. mdpi.com For example, studies have identified 4-aryl-N-benzylpyrrolidine-3-carboxamides as a promising new chemotype for antimalarial drug discovery. acs.org The synthesis of various N-aryl pyrrolidine analogs is often pursued to create molecular glues or binders for specific protein targets, an emerging modality in drug discovery. mdpi.com

Contextualizing Chloro-Substituted Phenyl Groups in Organic Synthesis

The incorporation of chlorine atoms into organic molecules, particularly onto phenyl rings, is a well-established strategy in organic synthesis and medicinal chemistry. nih.gov The chloro-substituent possesses a unique combination of electronic and steric properties that can profoundly influence a molecule's biological activity and physical characteristics. chemrxiv.org Depending on its position on the phenyl ring (ortho, meta, or para), a chlorine atom can act as an electron-withdrawing group via induction while also being capable of resonance donation. wikipedia.org

In drug discovery, the introduction of a chloro-substituent is often a key step in optimizing lead compounds. nih.govchemrxiv.org The presence of a chlorine atom can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability, and modulate the lipophilicity of a compound. chemrxiv.org For instance, the synthesis of various chloro-substituted phenyl-containing heterocycles, such as benzothiazoles and pyrrolidine-2,5-diones, has been explored to develop agents with potential anticonvulsant or anticancer properties. researchgate.netresearchgate.net The 3-chlorophenyl group, in particular, is a common feature in molecules designed to interact with hydrophobic pockets in target proteins. The relative ease of introducing a chloro group onto an aromatic system makes it a versatile tool for chemists to fine-tune molecular properties. chemrxiv.org

Chemical Compound Data

Below are the known properties for the subject compound, 1-(3-Chlorophenyl)pyrrolidine.

PropertyValueSource
IUPAC Name This compound synhet.com
CAS Number 88154-24-9 synhet.comfluorochem.co.uk
Molecular Formula C₁₀H₁₂ClN chemimpex.comchemicalbook.com
Molecular Weight 181.66 g/mol fluorochem.co.uk
PubChem CID 14509632 synhet.com
LogP 3.091 fluorochem.co.uk
Appearance Yellow liquid chemimpex.com

Compounds Mentioned in this Article

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClN B1356057 1-(3-Chlorophenyl)pyrrolidine CAS No. 88154-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYZESGQAICJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561111
Record name 1-(3-Chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88154-24-9
Record name 1-(3-Chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Synthetic Methodologies of N Aryl Pyrrolidines

General Synthetic Strategies for Pyrrolidine (B122466) Ring Construction

The formation of the five-membered pyrrolidine ring is a cornerstone of these syntheses, with several established methods available to organic chemists. organic-chemistry.orgnumberanalytics.com

Cyclization reactions are a primary method for constructing the pyrrolidine ring. numberanalytics.comnih.gov These reactions typically involve the formation of a carbon-nitrogen bond to close the ring.

Intramolecular Cyclization: One common approach involves the intramolecular cyclization of a linear precursor containing both an amine and a suitable leaving group or reactive functionality at the appropriate positions. For instance, the reaction of a primary amine with a 1,4-dihalide, such as 1,4-dibromobutane, can lead to the formation of the pyrrolidine ring. thieme-connect.comprepchem.com Similarly, the cyclization of amino alcohols can also yield pyrrolidines. numberanalytics.com Palladium-catalyzed carboamination of γ-(N-arylamino)alkenes is another powerful method for constructing N-aryl-2-allyl-pyrrolidines with high diastereoselectivity. nih.gov More recent developments include metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascades of enynyl amines to stereoselectively synthesize pyrrolidines. acs.org

[3+2] Cycloaddition Reactions: This strategy involves the reaction of a three-atom component with a two-atom component to form the five-membered ring. A common example is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. tandfonline.commdpi.com These reactions are often used to create highly substituted and stereochemically complex pyrrolidine derivatives. tandfonline.com

A summary of representative cyclization strategies is presented in Table 1.

Cyclization Strategy Reactants Key Features Reference(s)
Intramolecular CyclizationPrimary amine and 1,4-dihalideDirect formation of the pyrrolidine ring. thieme-connect.comprepchem.com
Palladium-Catalyzed Carboaminationγ-(N-arylamino)alkene and vinyl bromideHigh diastereoselectivity for substituted pyrrolidines. nih.gov
Reductive Hydroamination CascadeEnynyl amineMetal-free, stereoselective synthesis. acs.org
[3+2] CycloadditionAzomethine ylide and alkeneConstruction of highly substituted pyrrolidines. tandfonline.commdpi.com

Table 1. Representative Cyclization Strategies for Pyrrolidine Ring Construction.

Reductive amination is a highly efficient method for the synthesis of amines, including cyclic amines like pyrrolidine. nih.govmdpi.com This approach typically involves the reaction of a dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediates.

A practical method for synthesizing N-aryl-substituted pyrrolidines involves the successive reductive amination of diketones with anilines. mdpi.com For example, the reaction of a 1,4-dicarbonyl compound, such as succinaldehyde (B1195056) or its derivatives, with an aniline (B41778) in the presence of a reducing agent can directly yield the corresponding N-aryl pyrrolidine. thieme-connect.comstackexchange.com Iridium-catalyzed transfer hydrogenation is a modern and effective technique for this transformation, utilizing hydrogen donors like formic acid. mdpi.comresearchgate.net This method is advantageous due to its operational simplicity and potential for scale-up. mdpi.com

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to synthesize complex molecules like pyrrolidine derivatives in a single step from three or more starting materials. tandfonline.comtandfonline.com These reactions are highly valued for their efficiency and ability to generate molecular diversity. rasayanjournal.co.in

One example is a one-pot, three-component cascade reaction to prepare highly functionalized pyrrolidines. rasayanjournal.co.in Another novel MCR involves the catalyst-free, one-pot four-component condensation of secondary amines, carbon disulfide, isocyanides, and gem-dicyano olefins under ultrasound irradiation to produce polysubstituted pyrrolidines. rsc.org The synthesis of substituted N-aryl-pyrrolidines has also been achieved through intramolecular Michael addition reactions initiated by a multicomponent process. tandfonline.com

Specific Synthesis of N-Aryl Substituted Pyrrolidines

Once the pyrrolidine ring is formed or concurrently with its formation, the introduction of the aryl group onto the nitrogen atom is a critical step.

As mentioned previously, iridium-catalyzed transfer hydrogenation serves as a robust method for the reductive amination of diketones with anilines to directly produce N-aryl-substituted pyrrolidines. mdpi.comresearchgate.net This method can be considered a specific and efficient strategy for the synthesis of these target compounds. Rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts has also been developed to access N-aryl piperidines and can be adapted for pyrrolidine synthesis through ring contraction. acs.orgliverpool.ac.uk

A notable example is the reductive condensation of primary amines with 2,5-dimethoxytetrahydrofuran (B146720) using sodium borohydride (B1222165) in an acidic aqueous medium, which provides good to excellent yields of N-substituted pyrrolidines. thieme-connect.com This method is compatible with a wide range of aryl substituents. thieme-connect.com

The direct arylation of the pyrrolidine nitrogen is a common and powerful strategy. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. nih.govbeilstein-journals.org It involves the reaction of an amine (pyrrolidine) with an aryl halide (like 3-chlorobromobenzene or 3-chloroiodobenzene) in the presence of a palladium catalyst and a suitable ligand. purdue.edubohrium.com This method is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org

Ullmann Condensation: This is a classical copper-catalyzed reaction for the N-arylation of amines with aryl halides. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern modifications using catalytic amounts of copper and various ligands have made it a more practical and milder method. wikipedia.orgjst.go.jpnih.gov It has been successfully applied to the N-arylation of heterocyclic compounds, including pyrrolidinones. jst.go.jp

The synthesis of 1-(3-chlorophenyl)pyrrolidine can be envisioned through the Buchwald-Hartwig amination of pyrrolidine with a 3-chlorophenyl halide or the Ullmann condensation under appropriate conditions. A specific synthesis of bis-heterocyclic derivatives of 1-(3-chlorophenyl)-pyrrolidine-2,5-dione starts from the reaction of succinyl chloride with m-chloroaniline. ijapbc.com

Advanced Synthetic Techniques for Stereoselective Pyrrolidine Derivatives

The demand for enantiomerically pure compounds has driven the development of sophisticated synthetic methods that allow for precise control over the three-dimensional arrangement of atoms. These techniques are crucial for the synthesis of complex molecules with specific biological activities.

Asymmetric Synthesis and Chiral Control

Asymmetric synthesis of N-aryl pyrrolidines is a critical area of research, enabling access to specific stereoisomers. mdpi.com One prominent strategy involves the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. researchgate.net The use of chiral catalysts, such as those based on silver acetate (B1210297) (AgOAc) in combination with chiral ligands, can induce high levels of enantioselectivity in these reactions, leading to the formation of chiral pyrrolidine derivatives. researchgate.net While direct asymmetric synthesis of this compound via this method is not extensively detailed in the provided results, the principles of using chiral ligands and metal catalysts to control stereochemistry are broadly applicable. researchgate.net

Another powerful approach is the enantioselective α-arylation of N-Boc pyrrolidine. organic-chemistry.orgnih.gov This method, developed by Campos and colleagues, utilizes a palladium catalyst and a chiral ligand, (-)-sparteine, to mediate the deprotonation and subsequent arylation of N-Boc pyrrolidine. organic-chemistry.orgnih.gov This process allows for the synthesis of a wide range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. organic-chemistry.orgnih.gov The versatility of this method suggests its potential application for the synthesis of chiral precursors that could be converted to enantiomerically enriched this compound derivatives.

Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The α-arylation of N-Boc pyrrolidine is a prime example of this powerful technology, providing a direct route to 2-aryl pyrrolidines. organic-chemistry.orgnih.gov

The Buchwald-Hartwig amination is a key palladium-catalyzed method for forming C-N bonds and can be applied to the synthesis of N-aryl pyrrolidines. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.net For the synthesis of this compound, this would involve the reaction of pyrrolidine with a 3-chlorophenyl halide. The choice of ligand is crucial for the success of these reactions, with specialized phosphine (B1218219) ligands often employed to facilitate the catalytic cycle. organic-chemistry.org

A comprehensive study on the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine has demonstrated a robust protocol involving deprotonation with s-BuLi/(-)-sparteine, transmetalation with ZnCl₂, and subsequent Negishi coupling with an aryl bromide using a palladium catalyst. acs.orgnih.govacs.org This one-pot synthesis achieves high enantioselectivity and good yields for a variety of aryl bromides. organic-chemistry.org The reaction is versatile and tolerates a range of functional groups on the aryl halide. organic-chemistry.orgnih.gov This methodology was instrumental in the practical synthesis of a glucokinase activator, highlighting its industrial relevance. nih.gov

Table 1: Key Features of Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine

ParameterDescriptionReference
ReactantsN-Boc pyrrolidine, Aryl bromide (e.g., a precursor to the 3-chlorophenyl group) acs.orgnih.govacs.org
Key Reagentss-BuLi, (-)-sparteine, ZnCl₂, Pd(OAc)₂, t-Bu₃P-HBF₄ acs.orgnih.govacs.org
Reaction TypeEnantioselective deprotonation, Transmetalation, Negishi coupling organic-chemistry.orgacs.org
Key AdvantageHigh enantioselectivity and good yields in a one-pot procedure organic-chemistry.org

Synthesis of Spiro Pyrrolidines

Spirocyclic systems containing a pyrrolidine ring are of significant interest due to their unique three-dimensional structures and potential biological activities. The synthesis of spiro pyrrolidines often involves multicomponent reactions, particularly 1,3-dipolar cycloadditions. nih.govrsc.org

One common approach involves the in-situ generation of an azomethine ylide from the reaction of isatin (B1672199) and an amino acid (like sarcosine (B1681465) or proline), which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. nih.gov This method allows for the regio- and diastereoselective synthesis of highly functionalized spiro[indoline-3,2′-pyrrolidines]. rsc.org While the direct synthesis of a spiro pyrrolidine containing a 1-(3-chlorophenyl) substituent was not explicitly found, the modularity of these multicomponent reactions suggests that incorporating a 3-chlorophenyl group on the nitrogen of the amino acid precursor could lead to the desired spirocyclic structure.

A plausible mechanism for the formation of these spiro compounds involves the initial formation of the azomethine ylide, which then attacks the electrophilic β-carbon of an α,β-unsaturated ketone (the dipolarophile). rsc.org The regioselectivity is driven by electronic effects, leading to a specific orientation of the newly formed pyrrolidine ring relative to the spiro center. rsc.org

Mechanistic Studies of N-Aryl Pyrrolidine Formation

Understanding the reaction mechanisms behind the formation of N-aryl pyrrolidines is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Modern computational and spectroscopic techniques provide powerful tools for elucidating these complex reaction pathways.

Computational Elucidation of Reaction Pathways

Density Functional Theory (DFT) calculations have become an invaluable tool for studying reaction mechanisms in organic chemistry. beilstein-journals.org These computational methods can be used to model the energies of reactants, intermediates, and transition states, providing a detailed picture of the reaction pathway. beilstein-journals.orgnih.gov

For palladium-catalyzed aminations, DFT studies can help to understand the role of the ligand in promoting the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. organic-chemistry.org For instance, computational studies on the palladium-catalyzed amination of aryl halides have shed light on the equilibrium between arylpalladium amido and hydroxo complexes, which precedes the turnover-limiting reductive elimination step. organic-chemistry.org

In the context of 1,3-dipolar cycloadditions for pyrrolidine synthesis, DFT calculations can predict the regioselectivity and stereoselectivity of the reaction by analyzing the frontier molecular orbitals (FMOs) of the dipole and dipolarophile. rsc.org Such studies can explain why a particular isomer is formed preferentially and guide the design of new substrates and catalysts for desired outcomes. rsc.org

In Situ Spectroscopic Monitoring of Synthetic Processes

Real-time monitoring of chemical reactions provides a wealth of information that is often missed with traditional offline analysis. In situ spectroscopic techniques, such as ReactIR (Infrared) and NMR spectroscopy, allow chemists to follow the concentration of reactants, intermediates, and products as the reaction progresses. acs.orgnih.gov

A comprehensive study on the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine utilized in situ ReactIR spectroscopy to monitor the key steps of the process. acs.orgnih.gov This allowed for the direct observation of the lithiation of N-Boc pyrrolidine and the subsequent transmetalation to the zinc species. acs.org The ability to monitor these intermediates in real-time was crucial for optimizing the reaction conditions and understanding the factors that influence the efficiency and selectivity of the synthesis. nih.gov For example, in situ IR monitoring revealed that the rotation of the Boc group in 2-lithiated N-Boc-2-phenylpyrrolidine is slow at low temperatures, which can affect the outcome of subsequent reactions. nih.gov

Table 2: In Situ IR Spectroscopic Monitoring of N-Boc Pyrrolidine Lithiation

Reaction StepObserved Change in IR SpectrumSignificanceReference
Lithiation of N-Boc pyrrolidineAppearance of a new peak corresponding to the lithiated species.Confirmation of successful deprotonation. acs.org
Transmetalation with ZnCl₂Formation of a new, broader peak assigned to the organozinc species upon warming.Monitoring the formation of the key intermediate for the Negishi coupling. acs.org
Negishi CouplingDisappearance of the organozinc intermediate and appearance of the product peak.Tracking the progress of the C-C bond-forming step. acs.org

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution.

¹H NMR Spectroscopy

A proton NMR spectrum would be essential for identifying the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. For 1-(3-Chlorophenyl)pyrrolidine, one would expect to observe distinct signals for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the pyrrolidine (B122466) ring. The aromatic region would show a complex multiplet pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The pyrrolidine protons would likely appear as two multiplets corresponding to the α-protons (adjacent to the nitrogen) and the β-protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon atoms in the molecule. Six distinct signals would be anticipated: four for the aromatic carbons of the 3-chlorophenyl group and two for the non-equivalent carbons of the pyrrolidine ring (Cα and Cβ). The chemical shifts would provide information about the electronic environment of each carbon atom.

Variable-Temperature NMR Studies for Conformational Analysis

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, such as the envelope and twist forms, which can interconvert. Variable-temperature (VT) NMR studies are the primary method for investigating these dynamic processes. numberanalytics.comunibas.it By recording NMR spectra at different temperatures, it is possible to slow down or "freeze" the conformational exchange on the NMR timescale. numberanalytics.comresearchgate.net This would allow for the observation of separate signals for the axial and equatorial protons, which are averaged at room temperature. Analysis of the line shape changes as a function of temperature would enable the calculation of the activation energy (ΔG‡) for the ring inversion process, providing fundamental data on the conformational flexibility and stability of the pyrrolidine moiety in this specific molecule. unibas.itasianpubs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-N stretching of the tertiary amine, C=C stretching within the aromatic ring, and the C-Cl stretching vibration.

In Situ React IR Spectroscopic Monitoring in Synthesis

In situ IR spectroscopy, such as ReactIR, is a powerful process analytical technology (PAT) tool used to monitor the progress of chemical reactions in real-time. For the synthesis of this compound, which could be formed, for example, by the reaction of 3-chloroaniline (B41212) with 1,4-dibromobutane, in situ IR could track the consumption of reactants and the formation of the product by monitoring characteristic IR bands for each species. This would allow for precise determination of reaction kinetics, identification of any intermediates, and optimization of reaction conditions without the need for offline sampling and analysis.

Chromatographic Techniques for Purity and Separation

Chromatography is an indispensable tool for separating this compound from impurities and reaction byproducts. Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely utilized to assess the purity of the compound. vwr.comwisc.edu

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound and its derivatives, offering high resolution and quantification capabilities. synhet.comgoogle.com Reverse-Phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. sielc.com

For instance, the analysis of a structurally related compound, 1-(4-chlorophenyl)pyrrolidine-2,5-dione (CPS), was optimized using a Box-Behnken Design to ensure sensitivity, accuracy, and robustness. analchemres.org The method demonstrated excellent linearity and precision, proving its suitability for quality control. analchemres.org Stability studies conducted using this HPLC method also confirmed its capability to separate the parent compound from its degradation products. analchemres.org While specific methods for this compound are proprietary, analysis is available through commercial suppliers using techniques like LCMS or GCMS, with HPLC offered as a specific analytical service. synhet.com

Table 1: Optimized RP-HPLC Method Parameters for a Related Compound, 1-(4-chlorophenyl)pyrrolidine-2,5-dione

Parameter Condition
Retention Time 4.567 minutes
Detection Wavelength 222 nm
Linearity (r²) 0.9988
Accuracy (Recovery) 98–102%
Precision (%RSD) < 2%
Limit of Detection (LOD) 0.1837 ppm
Limit of Quantification (LOQ) 0.5569 ppm

Data derived from a study on 1-(4-chlorophenyl)pyrrolidine-2,5-dione. analchemres.org

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions that synthesize or involve this compound and for preliminary purity assessment. wisc.edunih.gov The technique operates on the principle of differential partitioning of compounds between a stationary solid phase (typically silica (B1680970) gel on a plate) and a mobile liquid phase (an eluting solvent). wisc.edu

In the synthesis of various derivatives of this compound, TLC is used to track the consumption of starting materials and the formation of the desired product. rsc.orgmdpi.com The separation is visualized, often under UV light, and the retention factor (Rf), the ratio of the distance traveled by the compound to that traveled by the solvent front, is calculated. nih.gov The purity and homogeneity of synthesized compounds are frequently confirmed by TLC. nih.gov

Table 2: TLC Data for N-Mannich Bases Derived from a Related Compound

Compound Rf Value
N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-isopropyl-pyrrolidine-2,5-dione 0.43
N-[{4-(2-Chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione 0.50

TLC performed on Merck silica gel 60 F254 aluminum sheets. tandfonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself is not publicly available, analyses of closely related derivatives provide significant insight into the expected solid-state conformation. pdbj.org

Structural studies on complex molecules incorporating the chlorophenyl pyrrolidine moiety reveal that the five-membered pyrrolidine ring typically adopts a non-planar conformation, often described as an "envelope" or "twist" form. iucr.orgnih.govnih.gov For example, in the structure of a complex quinoxaline (B1680401) derivative, the central pyrrolidine ring was found to have an envelope conformation. iucr.org The dihedral angle between the plane of the pyrrolidine ring and the attached chlorophenyl group is a critical parameter that influences molecular packing and intermolecular interactions. In one derivative, the mean plane of the pyrrolidine ring forms a dihedral angle of 68.25° with the phenyl ring system. nih.gov These interactions, including hydrogen bonds, are crucial for stabilizing the crystal lattice.

Table 3: Crystallographic Data for a Complex Pyrrolidine Derivative

Parameter Value
Molecular Formula C₃₄H₂₅ClN₂O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.1328
b (Å) 13.0756
c (Å) 19.0866
β (°) 103.738
Volume (ų) 2698.91

Data from the crystal structure of 15-(2-chlorophenyl)-6b-hydroxy-17-methyl-6b,7,16,17-tetrahydro-7,14a-methanonaphtho[1′,8′:1,2,3]pyrrolo[3′,2′:8,8a]azuleno[5,6-b]quinoxalin-15-ol. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This provides an empirical formula that can be compared against the theoretical composition calculated from the molecular formula, thereby verifying the compound's identity and purity. rsc.org

The molecular formula for this compound is C₁₀H₁₂ClN. finetechnology-ind.comnih.gov From this, the theoretical elemental composition can be calculated. Experimental verification for related compounds, such as this compound-2,5-dione, shows a close correlation between the calculated and found values, confirming the successful synthesis of the target structure. derpharmachemica.com Commercial suppliers of this compound may provide elemental analysis upon request to confirm the composition of their product. synhet.com

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₂ClN)

Element Symbol Atomic Mass Molar Mass ( g/mol ) Percentage
Carbon C 12.011 120.11 66.12%
Hydrogen H 1.008 12.096 6.66%
Chlorine Cl 35.453 35.453 19.52%
Nitrogen N 14.007 14.007 7.71%

Calculated from the molecular formula and atomic masses.

Table 5: Elemental Analysis Data for this compound-2,5-dione (C₁₀H₈O₂NCl)

Element Calculated % Found %
Carbon (C) 57.00 56.90
Hydrogen (H) 4.27 4.15
Nitrogen (N) 6.65 6.50

Data from the synthesis and characterization of the specified compound. derpharmachemica.com


Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It has been applied to study various aspects of pyrrolidine (B122466) derivatives. For instance, DFT calculations have been used to determine optimized molecular geometries, vibrational frequencies, and electronic absorption wavelengths of related compounds. researchgate.net These calculations help in understanding the fundamental electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for determining a molecule's reactivity. mdpi.comtandfonline.com

In studies of similar heterocyclic systems, DFT has been employed to elucidate reaction mechanisms and provide a basis for optimizing reaction conditions. For example, understanding the charge distribution and molecular electrostatic potential (MEP) through DFT can reveal sites susceptible to nucleophilic or electrophilic attack. tandfonline.comresearchgate.net Research on related compounds has also utilized DFT to correlate calculated properties with experimental data, such as NMR chemical shifts, thereby validating the computational models. mdpi.com

Conformational Analysis and Energy Barriers

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. For N-substituted pyrrolidines, computational methods, including DFT, have been used to perform conformational searches and analyze the minimum energy conformers. researchgate.net These studies help in understanding the dynamic behavior of the pyrrolidine ring and the influence of substituents on its conformational preferences. The relative energies of different conformers can be calculated to determine their populations at a given temperature, providing a more accurate picture of the molecule's behavior in a real-world system.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For derivatives of 1-(3-Chlorophenyl)pyrrolidine, MD simulations have been used to investigate their interactions with biological targets. For example, in the study of dual 5-HT6 and D3 receptor antagonists, MD simulations were employed to understand the binding modes and stability of ligand-receptor complexes. nih.govmdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. mdpi.com MD simulations are also used to assess the stability of docked poses obtained from molecular docking studies, providing a more dynamic and realistic view of the binding event. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models are valuable tools in drug discovery and materials science for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of a set of molecules to their steric and electrostatic fields. The molecules are aligned based on a common scaffold, and the fields are calculated at various grid points around them. Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that can predict the activity of new compounds.

For various series of compounds containing the pyrrolidine scaffold, CoMFA has been successfully applied to develop predictive models. ccspublishing.org.cnresearchgate.net These models provide contour maps that visualize the regions where steric bulk or certain electrostatic properties are favorable or unfavorable for activity, thus guiding the design of more potent molecules. ccspublishing.org.cnresearcher.life

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship.

Like CoMFA, CoMSIA has been used to study pyrrolidine-containing compounds and has often yielded statistically robust and predictive models. ccspublishing.org.cnresearchgate.net The combination of CoMFA and CoMSIA can provide a comprehensive understanding of the structural requirements for biological activity. researchgate.net

Hologram QSAR (HQSAR)

Hologram QSAR (HQSAR) is a 2D QSAR technique that does not require molecular alignment or 3D structural information, making it a rapid and efficient method for analyzing large datasets. semanticscholar.org It correlates the biological activity of compounds with their structural fragments, which are encoded into a molecular hologram. semanticscholar.orgnih.gov This technique generates these holograms by breaking down each molecule into a variety of linear and branched fragments. semanticscholar.org The patterns of these fragment counts are then related to biological activity using Partial Least Squares (PLS) analysis. semanticscholar.org

The HQSAR methodology involves several key parameters that can be optimized to build a robust model:

Hologram Length: A series of default prime number hologram lengths are typically tested to find the optimal value that avoids data collision while maintaining sufficient information. nih.gov

Fragment Size: This defines the minimum and maximum number of atoms included in the fragments generated from the molecules. semanticscholar.org

Fragment Distinction: This parameter specifies which atomic-level details are included in the hologram, such as atom type, bond type, connections, hydrogen atoms, chirality, and donor/acceptor properties. nih.govsemanticscholar.org

For derivatives containing the chlorophenyl-pyrrolidine scaffold, such as trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides, HQSAR models have been developed to understand their structure-activity relationships. semanticscholar.orgresearchgate.net The robustness and predictive power of these models are evaluated using statistical metrics like the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for an external test set (r²pred). researchgate.net Studies on related cyclic sulfonamides have yielded HQSAR models with good statistical parameters and reliable predictive ability, demonstrating the utility of this approach. researchgate.netresearchgate.net

Table 1: Key Parameters in HQSAR Model Development

ParameterDescriptionCommon Settings/OptionsReference
Hologram LengthThe size of the integer array used to store the fragment counts. Affects the probability of bit collision.Default prime numbers (e.g., 53, 97, 199, 307, 401) nih.gov
Fragment SizeThe range of atoms (minimum to maximum) to be considered in any given fragment.Default is typically 4-7 atoms. semanticscholar.org
Fragment DistinctionThe types of structural information used to differentiate fragments.Atom (A), Bond (B), Connections (C), Hydrogen (H), Chirality (Ch), Donor & Acceptor (DA) nih.govsemanticscholar.org
Statistical ValidationMetrics used to assess the model's stability and predictive power.q², r², r²pred, Leave-One-Out Cross-Validation (LOO-CV) researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. researchgate.netresearchgate.net This method is crucial for understanding the binding mode and affinity of potential drug candidates. The process typically involves preparing the protein structure by removing water molecules and adding hydrogens, followed by placing the ligand into the defined binding site and evaluating the interaction energies using a scoring function. nih.gov

Several studies have employed molecular docking to investigate derivatives containing the (3-chlorophenyl) moiety. For instance, (E)-3-(3-Chlorophenyl)-N-(...)-acrylamide derivatives were docked into the active sites of human monoamine oxidase B (hMAO-B) and adenosine (B11128) A2A receptors (hA2AR), two key targets in Parkinson's disease. researchgate.net The results revealed high binding affinities, with specific compounds showing favorable S-scores (e.g., -10.160 kcal/mol for hMAO-B), indicating stable interactions within the binding pocket. researchgate.net

Similarly, N-(3-Chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide was studied for its interaction with COX-1 and COX-2 enzymes, showing good correlation between docking results and experimental anti-inflammatory activity. semanticscholar.org In another study, derivatives of 1H-pyrrolo[3,2-c]quinoline containing a (3-chlorophenyl)sulfonyl group were evaluated for their interaction with the 5-HT6 receptor, with molecular dynamics simulations confirming the stability of key salt bridge formations. mdpi.com These simulations provide a detailed picture of the ligand-target complexes, highlighting crucial hydrogen bonds and hydrophobic interactions that contribute to binding affinity. researchgate.net

Table 2: Examples of Molecular Docking Studies on (3-Chlorophenyl) Derivatives

Compound/Derivative ClassTarget(s)Key FindingsReference
(E)-3-(3-Chlorophenyl)-N-(...)-acrylamidehMAO-B, hA2ARHigh binding affinity (S-score: -10.160 kcal/mol for hMAO-B). Stable complex formation confirmed by MD simulations. researchgate.net
N-(3-Chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamideCOX-1, COX-2Docking scores correlated well with experimental anti-inflammatory activity (R² > 0.83). semanticscholar.org
(S)-1-((3-chlorophenyl)sulfonyl)-N-(pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine5-HT6R, D3RMolecular dynamics simulations confirmed the quality and stability of the salt bridge formed with the receptor. mdpi.com
Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]AChE, BChEDocking helped identify interactions responsible for cholinesterase inhibition. rsc.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. rsc.orgunina.it The five-membered pyrrolidine ring is considered an excellent scaffold in medicinal chemistry because its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space. nih.govresearchgate.net

A pharmacophore model is typically built from a set of active ligands and consists of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), aromatic rings (AR), and positive/negative ionizable centers (PI/NI). rsc.orgplos.org For example, a 3D-pharmacophore model for dispiro-pyrrolidine derivatives as acetylcholinesterase (AChE) inhibitors identified four key features: two hydrophobic groups, one hydrogen bond acceptor, and one positive ionizable group. rsc.org In another study on inhibitors for human leukotriene A4 hydrolase (LTA4H), a hybrid pharmacophore model was developed using the most active pyrrolidine-containing inhibitor and the natural substrate, resulting in a model with hydrophobic, hydrogen bond acceptor, and positive ionizable features. plos.org

Once a pharmacophore model is developed and validated, it can be used for virtual screening. researchgate.netplos.org Virtual screening is a computational technique that searches large databases of chemical compounds to identify molecules that match the pharmacophore model and are therefore likely to be active at the target of interest. researchgate.netnih.gov This approach allows for the rapid identification of novel chemical scaffolds, expanding on an initial hit series and guiding the optimization of new lead compounds. plos.orgnih.gov

Table 3: Common Features in Pharmacophore Models for Pyrrolidine Derivatives

Pharmacophore FeatureAbbreviationDescriptionReference
HydrophobicHY / HRepresents a hydrophobic or aromatic group that can form van der Waals interactions. rsc.orgplos.org
Hydrogen Bond AcceptorHBAAn atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen, sp² nitrogen). rsc.orgplos.org
Hydrogen Bond DonorHBDA group that can donate a hydrogen atom to a hydrogen bond (e.g., N-H, O-H). rsc.org
Positive IonizablePI / PosIonA group that is likely to be protonated and carry a positive charge at physiological pH (e.g., a basic amine). rsc.orgplos.org
Aromatic RingARRepresents an aromatic ring system that can engage in π-π stacking or other aromatic interactions. researchgate.net

Reactivity and Chemical Transformations of N Aryl Pyrrolidines

Nucleophilic Substitution Reactions

While direct nucleophilic substitution on the unsubstituted pyrrolidine (B122466) ring is uncommon due to its saturated nature, the presence of the N-aryl group can influence the reactivity of the ring's α-protons. N-aryl pyrrolidines can undergo α-functionalization through a redox-neutral process. This involves the in-situ formation of an enamine or iminium ion intermediate, which is then attacked by a nucleophile. For instance, the direct α-arylation of pyrrolidines has been achieved using quinone monoacetals as oxidizing agents in the presence of a base, yielding α-aryl-substituted pyrrolidines rsc.org.

Furthermore, the pyrrolidine nitrogen itself can act as a nucleophile. In the synthesis of 1-(3-chlorophenyl)pyrrolidine, a common method involves the nucleophilic substitution of a dihaloalkane by 3-chloroaniline (B41212). This reaction is a classical approach to the formation of the N-aryl pyrrolidine scaffold nih.gov.

N-Alkylation and Acylation Reactions

The nitrogen atom of this compound, being a secondary amine derivative, can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the pyrrolidine with an alkyl halide or another suitable alkylating agent. This reaction typically proceeds via an SN2 mechanism, where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The presence of a base is often required to neutralize the resulting ammonium (B1175870) salt and regenerate the free amine for further reaction. For instance, N-alkylation of pyrazoles, another class of N-heterocycles, has been successfully achieved using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, providing an alternative to methods requiring strong bases mdpi.com. While specific examples for this compound are not extensively documented in readily available literature, this general principle of N-alkylation is a fundamental reaction for secondary amines acsgcipr.orgorganic-chemistry.org.

N-Acylation is the reaction of the pyrrolidine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is generally very efficient. The mechanism involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). Internal nucleophilic catalysis, where a part of the substrate molecule facilitates the reaction, has been shown to be an efficient method for the N-acylation of amides containing a pyridine (B92270) ring semanticscholar.org. For N-aryl pyrrolidines, the reaction proceeds readily to yield the corresponding N-acyl derivative.

Reduction and Oxidation Reactions

The N-aryl pyrrolidine scaffold can undergo both reduction and oxidation reactions, targeting either the pyrrolidine ring or the aromatic system.

Reduction of N-aryl pyrrolidin-2-ones with reducing agents like lithium aluminum hydride can lead to the corresponding N-aryl pyrrolidines. However, the reaction can sometimes yield more complex products depending on the substrate and reaction conditions. For example, the reduction of certain 1-p-tolylpyrrolidin-2-ones resulted in rearranged, fused heterocyclic systems rather than the simple pyrrolidine figshare.com. Reductive amination of diketones with anilines, catalyzed by iridium complexes, provides a direct route to N-aryl-substituted pyrrolidines nih.gov.

Oxidation of N-aryl pyrrolidines can lead to a variety of products. Aerobic oxidative annulation of N-arylpyrrolidines catalyzed by platinum on carbon (Pt/C) can yield octahydro-dipyrroloquinolines through a C(sp³)–H dual functionalization nih.gov. The oxidation of N-acyl-pyrrolidines with iron(II)-hydrogen peroxide or an iron complex with molecular oxygen can lead to the formation of the corresponding lactams (pyrrolidin-2-ones) organic-chemistry.org. Furthermore, redox-neutral α-functionalization of pyrrolidines can be considered a formal oxidation at the α-carbon, which is then followed by nucleophilic attack rsc.org.

Rearrangement Reactions

N-aryl pyrrolidines and related structures can participate in rearrangement reactions, with the Smiles rearrangement being a notable example. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another. This reaction is typically facilitated by electron-withdrawing groups on the aromatic ring. While specific examples involving this compound are not prominently documented, the general mechanism involves the attack of a nucleophile on the aromatic ring, leading to a Meisenheimer-like intermediate, followed by the displacement of the leaving group and migration of the aryl ring manchester.ac.uk. A related transformation, the Truce-Smiles rearrangement, has been utilized in cascade reactions to synthesize α-arylated pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters nih.gov.

Reactions Involving the Phenyl Ring Substituents (e.g., Chlorine)

The chlorine atom on the phenyl ring of this compound is a key functional group that can participate in various cross-coupling reactions, allowing for the further functionalization of the molecule.

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of the aryl chloride with an organoboron compound, such as a boronic acid, to form a new carbon-carbon bond organic-chemistry.orgmdpi.com. This reaction is a powerful tool for creating biaryl structures. The general mechanism involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with the boronate and reductive elimination to yield the coupled product and regenerate the catalyst youtube.com.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the aryl chloride and an amine wikipedia.orglibretexts.org. This reaction is highly versatile and allows for the synthesis of a wide range of arylamines. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination chemeurope.com.

Below is a representative table illustrating the potential outcomes of these cross-coupling reactions with this compound as a substrate.

Reaction TypeCoupling PartnerCatalyst/LigandBasePotential Product
Suzuki CouplingPhenylboronic acidPd(OAc)₂ / P(t-Bu)₃K₃PO₄1-(Biphenyl-3-yl)pyrrolidine
Buchwald-Hartwig AminationAniline (B41778)Pd₂(dba)₃ / BINAPNaOt-BuN-(3-(Pyrrolidin-1-yl)phenyl)aniline
Suzuki CouplingThiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃1-(3-(Thiophen-2-yl)phenyl)pyrrolidine
Buchwald-Hartwig AminationMorpholinePd(OAc)₂ / RuPhosCs₂CO₃4-(3-(Pyrrolidin-1-yl)phenyl)morpholine

Catalytic Applications in Organic Synthesis

Derivatives of N-aryl pyrrolidines, particularly those that are chiral, have found significant applications as organocatalysts in various organic transformations.

Asymmetric Catalysis

Chiral N-aryl pyrrolidine scaffolds are integral to the design of a variety of organocatalysts, including those used in asymmetric synthesis. These catalysts often function by forming transient covalent bonds with the substrate (e.g., enamines or iminium ions) or through non-covalent interactions such as hydrogen bonding.

Aryl pyrrolidine-based hydrogen-bond donors have been effectively used in anion-binding catalysis, enabling a range of enantioselective reactions. The stereochemical outcome of these reactions can be influenced by the nature of the aryl group on the pyrrolidine ring nih.gov. The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to achieve high levels of enantioselectivity for specific transformations. While direct catalytic applications of this compound itself are not widely reported, its structural motif is representative of the broader class of N-aryl pyrrolidines that are precursors to or components of effective asymmetric catalysts chemeurope.com.

The following table provides examples of reaction types where chiral N-aryl pyrrolidine-based catalysts have been employed.

Reaction TypeCatalyst TypeSubstrate ClassesTypical Products
Michael AdditionChiral N-aryl pyrrolidine-thioureaAldehydes, Nitroalkenesγ-Nitroaldehydes
Aldol ReactionChiral N-aryl prolinamideKetones, Aldehydesβ-Hydroxy ketones
Diels-Alder ReactionChiral N-aryl pyrrolidine-based imidazolidinoneα,β-Unsaturated aldehydes, DienesCyclohexene derivatives
Friedel-Crafts AlkylationChiral N-aryl pyrrolidine-squaramideIndoles, α,β-Unsaturated ketones3-Substituted indoles

Ligand in Coordination Chemistry

The role of N-aryl pyrrolidines as ligands in coordination chemistry is an area of interest due to the presence of the nitrogen atom within the pyrrolidine ring, which possesses a lone pair of electrons available for donation to a metal center. However, extensive research detailing the specific coordination chemistry of this compound is not widely available in the current scientific literature. General principles of coordination chemistry and studies on analogous N-aryl pyrrolidine structures can provide insight into its potential behavior as a ligand.

In principle, this compound can act as a monodentate ligand, coordinating to a metal ion through the nitrogen atom of the pyrrolidine ring. The steric and electronic properties of the N-aryl substituent can influence the stability and structure of the resulting metal complexes. The presence of the 3-chlorophenyl group introduces both steric bulk and electronic effects that would modulate the donor capacity of the pyrrolidine nitrogen.

While specific studies on this compound are limited, related research on other substituted N-aryl pyrrolidines demonstrates their capability to form stable coordination compounds. For instance, metal complexes of N-[Phenyl(pyrrolidin-1-Yl) Methyl]benzamide have been synthesized and characterized, indicating that the pyrrolidine nitrogen can indeed participate in coordination. Similarly, studies on coordination complexes formed from appended pyrrolidine azothioformamide ligands show the versatility of the pyrrolidine moiety in forming metal complexes.

The nature of the metal ion, the counter-ion, and the solvent system are all critical factors that would determine the stoichiometry and geometry of any potential complexes formed with this compound. Further empirical research, including synthesis and structural elucidation via techniques such as X-ray crystallography and NMR spectroscopy, is necessary to fully characterize the coordination behavior of this compound and to determine the properties of its metal complexes.

Due to the lack of specific experimental data for coordination complexes of this compound in the reviewed literature, a data table of its coordination properties cannot be provided at this time.

Biological and Pharmacological Research

Broad Spectrum Biological Activities of Pyrrolidine (B122466) Derivatives

The pyrrolidine scaffold is a cornerstone in drug discovery, with its derivatives exhibiting a wide range of pharmacological activities. This structural versatility allows for the development of compounds with antimicrobial, anticancer, anti-inflammatory, and central nervous system-modulating properties, among others. The specific substitutions on the pyrrolidine ring play a crucial role in determining the biological activity and target selectivity of these compounds.

Antimicrobial Activity (Antibacterial, Antifungal)

Pyrrolidine derivatives have been extensively investigated for their potential as antimicrobial agents, demonstrating activity against a variety of bacterial and fungal pathogens. nih.govbiointerfaceresearch.com The development of novel synthetic molecules with the pyrrolidine scaffold is a promising area of research to combat rising antimicrobial resistance. nih.govtandfonline.comresearchgate.net

Several studies have highlighted the efficacy of pyrrolidine derivatives against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comtandfonline.com For instance, certain quinolone-based pyrrolidine derivatives have shown potent action against a broad spectrum of bacteria, including strains of Pseudomonas aeruginosa that are resistant to multiple common antibiotics. tandfonline.com Thiazole-based pyrrolidine derivatives have also been synthesized and evaluated as potential antibacterial agents. One such derivative, a 4-F-phenyl substituted compound, was found to selectively inhibit Gram-positive bacteria with minimal toxicity. biointerfaceresearch.com

In the context of specific structural features, 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have been synthesized and tested for their antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV. Notably, three of the five most active compounds in one study contained a 4-chlorophenyl group in their structure, indicating the potential importance of this moiety for antibacterial activity. frontiersin.org

Below is a table summarizing the antibacterial activity of selected pyrrolidine derivatives.

Derivative ClassTarget OrganismsNoteworthy Findings
Quinolone-basedGram-positive and Gram-negative bacteria, including P. aeruginosaPotent activity against multidrug-resistant strains. tandfonline.com
Thiazole-basedStaphylococcus aureus, Bacillus cereusA 4-F-phenyl derivative showed selective inhibition of Gram-positive bacteria. biointerfaceresearch.com
1,2,4-Oxadiazole-basedE. coliThe presence of a 4-chlorophenyl group was noted in several active compounds targeting DNA gyrase. frontiersin.org

Anticancer and Antitumor Properties

The pyrrolidine scaffold is a key component in a multitude of synthetic compounds with significant anticancer activity. nih.govbohrium.com These derivatives have demonstrated the ability to regulate various biological targets, leading to anti-proliferative effects against numerous cancer cell lines. nih.govbohrium.com An advantage of some pyrrolidine-based anticancer candidates is their potential for reduced side effects. nih.gov

The anticancer activity of pyrrolidine derivatives is often enhanced by combining the pyrrolidine ring with other pharmacologically active moieties such as spirooxindoles, thiazoles, and coumarins. nih.govbohrium.com For example, dispiro indeno pyrrolidine derivatives have been developed and tested for their anticancer activity. frontiersin.org A specific dispiro indeno pyrrolidine derivative containing a 2,4-dichlorophenyl group was found to be highly active against Mycobacterium tuberculosis, which, while not a cancer cell line, highlights the potent bioactivity of chlorophenyl-substituted pyrrolidines. frontiersin.org

The mechanisms through which pyrrolidine derivatives exert their anticancer effects are diverse and depend on the specific substitutions on the pyrrolidine ring.

Anti-inflammatory and Analgesic Effects

Pyrrolidine derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. frontiersin.org The structural features of these compounds allow them to interact with biological targets involved in inflammation and pain signaling pathways.

A study focusing on new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives identified them as potential anticonvulsant and analgesic agents. mdpi.com The antinociceptive activity of promising compounds from this series was investigated in a formalin model of tonic pain, suggesting their potential in pain management. mdpi.com The analgesic effects of some pyrrolidine derivatives may be linked to their interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Furthermore, some antihistaminic agents, which can possess pyrrolidine-like structures, have been shown to have direct analgesic effects. nih.govthebiogrid.org This suggests that the modulation of histamine (B1213489) receptors could be another mechanism through which certain pyrrolidine derivatives exert their analgesic properties.

Anticonvulsant and Neuroprotective Potential

The pyrrolidine scaffold is a key feature in the development of compounds with anticonvulsant and neuroprotective properties. frontiersin.org Research has shown that derivatives of pyrrolidine-2,5-dione, in particular, are effective in various models of epilepsy.

A significant study involved the synthesis and evaluation of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives as potential anticonvulsant agents. mdpi.com These compounds were tested in maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.com The most active substance, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated a more beneficial therapeutic profile than the reference drug, valproic acid, in the MES and 6 Hz tests. mdpi.com The likely mechanism of action for this potent compound involves interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com

The neuroprotective potential of pyrrolidine derivatives is also an active area of research. For instance, computational simulations have identified pyrrolidine-2,3-dione (B1313883) derivatives as novel inhibitors of the Cdk5/p25 complex, which is implicated in the pathology of Alzheimer's disease. nih.govnih.gov Inhibition of this complex could help to alleviate hyperphosphorylated tau-mediated neurofibrillary tangles and neuronal death. nih.govnih.gov

The following table presents data on the anticonvulsant activity of a selected chlorophenyl-pyrrolidine derivative.

CompoundSeizure ModelED50 (mg/kg)Reference Drug (Valproic Acid) ED50 (mg/kg)
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMES test68.30252.74
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione6 Hz (32 mA) test28.20130.64

Enzyme Inhibition (e.g., DNA Gyrase, Topoisomerase IV, Cdk5/p25, Carbonic Anhydrase, DPP-IV, Gelatinases)

Pyrrolidine derivatives are known to be effective inhibitors of a wide range of enzymes, making them valuable tools in drug discovery for various diseases. frontiersin.org

DNA Gyrase and Topoisomerase IV: As mentioned previously, 1,2,4-oxadiazole pyrrolidine derivatives have shown inhibitory activity against E. coli DNA gyrase, an important target for antibacterial agents. The presence of a 4-chlorophenyl group in several active compounds suggests its contribution to the inhibitory effect. frontiersin.org

Cdk5/p25: Computational studies have identified pyrrolidine-2,3-dione derivatives as novel inhibitors of the Cdk5/p25 complex. nih.govnih.gov This complex is hyperactivated in neurodegenerative conditions like Alzheimer's disease, and its inhibition is a promising therapeutic strategy. uq.edu.auhbku.edu.qa

Dipeptidyl Peptidase-IV (DPP-IV): Pyrrolidine-based compounds are a well-established class of DPP-IV inhibitors used in the treatment of type 2 diabetes. wikipedia.orgnih.govingentaconnect.commdpi.com The pyrrolidine ring mimics the proline residue of natural substrates, allowing it to bind to the enzyme's active site. ingentaconnect.com Novel pyrrolidine sulfonamide derivatives have been synthesized and shown to have significant inhibitory effects against the DPP-IV enzyme. frontiersin.org

Gelatinases (MMP-2 and MMP-9): Caffeoyl pyrrolidine derivatives have been synthesized and evaluated as inhibitors of gelatinases (MMP-2 and MMP-9), which are matrix metalloproteinases involved in cancer metastasis. nih.gov Quantitative structure-activity relationship (QSAR) studies have been conducted to understand the structural requirements for potent gelatinase inhibition by pyrrolidine derivatives. nih.govresearchgate.net

Modulation of Receptor Activity (e.g., GABAergic, Cannabinoid, CXCR4, Histamine H3, Androgen Receptor)

Pyrrolidine derivatives have been shown to modulate the activity of various receptors, highlighting their potential in treating a range of conditions, from neurological disorders to cancer.

GABAergic System: Derivatives of 2-substituted pyrrolidine-2-yl-acetic acid have been designed and synthesized as potential GABA transport inhibitors. nih.govnih.gov Molecular docking studies on N-substituted pyrrolidine derivatives have also been performed to investigate their binding affinity to the GABA receptor, with the aim of developing antiepileptic drugs. jptcp.comjptcp.com

Cannabinoid Receptors: Pyrrolidine-containing compounds have been investigated as allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.govmdpi.comdntb.gov.uafrontiersin.org Allosteric modulation offers a novel approach to targeting the CB1 receptor for therapeutic benefits in conditions like pain, anxiety, and substance abuse. nih.gov

CXCR4 Receptor: Pyrrolidine-based compounds have been designed and evaluated as antagonists of the chemokine receptor CXCR4. nih.govnih.govacs.orgmanchester.ac.uk This receptor is implicated in HIV infection, inflammation, and cancer metastasis, making its antagonists promising therapeutic candidates. nih.govnih.govacs.orgmanchester.ac.uk

Histamine H3 Receptor: While not extensively detailed in the provided context, the known analgesic effects of some antihistamines suggest that pyrrolidine derivatives could potentially modulate histamine receptors, including the H3 subtype, which is involved in neurotransmission and has been explored as a target for cognitive and sleep disorders. nih.gov

Structure-Activity Relationships (SAR)

The biological activity of pyrrolidine-based compounds is intricately linked to their molecular structure. The relationship between the chemical structure and the biological effect is explored through the analysis of substituent positions, electronic properties, and stereochemistry.

Influence of Substituent Position and Electronic Effects on Biological Activity

The position and electronic nature of substituents on both the phenyl and pyrrolidine rings are critical determinants of biological activity. For instance, in studies of pyrrolidine sulfonamides, derivatives with substituents in the meta position on an aromatic ring demonstrated improved biological activity nih.gov. The presence of a 3-chlorophenyl group, as in the title compound, influences the molecule's electronic properties, which can modulate its interaction with biological targets.

The electronic effects of substituents are often categorized as either electron-withdrawing (EWG) or electron-donating (EDG). In a study on PAK4 (p21-activated kinase 4) inhibition, compounds with EWGs like chlorine (Cl) and fluorine (F) were compared to those with EDGs like a methyl group (CH₃) mdpi.com. The electrostatic potential at the molecule's surface, which is influenced by these groups, plays a significant role in its biological activity mdpi.com. The electron-rich regions (represented by red in molecular electrostatic potential maps) and electron-poor regions (blue) dictate how the molecule interacts with its target mdpi.com. For example, the interaction between the halogen atom of a compound and key residues in a kinase's binding site, such as K350, can be affected by these electronic properties mdpi.com.

Theoretical studies on the reaction of substituted thiophenes with pyrrolidine further underscore the importance of electronic effects. The activation free energy for a reaction can be significantly higher when a substituent is a simple hydrogen atom compared to a strong EWG like a cyano (CN) group, as the EWG can stabilize the negative charge that appears during the formation of an intermediate zwitterion nih.gov. This principle highlights how the electronic nature of a substituent, such as the chlorine atom in 1-(3-chlorophenyl)pyrrolidine, can be a crucial factor in its reactivity and biological function.

Furthermore, research on thiosemicarbazide (B42300) derivatives has shown that the position of a substituent group significantly determines the compound's antibacterial activity. Moving a methoxyphenyl group from one position to another on the thiosemicarbazide skeleton resulted in a substantial difference in activity against Staphylococcus aureus mdpi.com. This demonstrates that even with the same substituents, their spatial arrangement is a key factor in the structure-activity relationship.

Stereochemical Factors in Biological Activity

The three-dimensional structure of pyrrolidine derivatives is a pivotal factor in their biological function. The pyrrolidine ring contains stereogenic carbons, meaning that different spatial arrangements of its substituents (stereoisomers) can lead to distinct biological profiles nih.gov. This is because biological targets, such as proteins and enzymes, are often enantioselective and interact differently with different stereoisomers nih.gov.

The non-planar, puckered nature of the saturated pyrrolidine ring allows it to explore pharmacophore space more efficiently than flat aromatic rings nih.gov. The specific conformation and the orientation of substituents can significantly influence binding to a target. For example, studies have revealed that a cis-4-CF₃ substituent on the pyrrolidine ring favors a pseudo-axial conformation for other groups, leading to full agonism at the GRP40 receptor nih.gov. In another case, the stereochemistry at the 3-position was critical: 3-R-methylpyrrolidine acts as a pure estrogen receptor alpha (ERα) antagonist, whereas the 3-S version does not share this profile nih.gov.

The synthesis of pyrrolidine-containing molecules with specific stereochemistry is a key area of research. Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one versatile method used to create specific stereochemical patterns in pyrrolidine rings, highlighting the importance chemists place on controlling the 3D structure of these compounds for medicinal applications rsc.org.

Mechanisms of Biological Action

The therapeutic potential of a compound is defined by its mechanism of action, which includes its specific molecular targets and the biochemical pathways it modulates.

Interaction with Specific Biological Targets

Research has identified several specific biological targets for chlorophenyl-pyrrolidine derivatives. One key target is the p21-activated kinase 4 (PAK4) . In silico studies have shown that the bromine moiety of a related compound interacts with gatekeeper residues M395 and K350 of PAK4, and this interaction is hypothesized to affect the kinase's biological activity mdpi.com.

For derivatives of 3-(chlorophenyl)-pyrrolidine-2,5-dione, the most probable mechanism of action involves interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels researchgate.netmdpi.com. These ion channels are crucial for neuronal excitability, and their modulation can be the basis for anticonvulsant activity mdpi.com.

Other studies point towards the GABAergic system . The related compound 3-(p-chlorophenyl)pyrrolidine has been identified as a prototype prodrug for gamma-aminobutyric acid (GABA), suggesting its mechanism involves conversion to GABAergic metabolites that interact with this major inhibitory neurotransmitter system in the brain nih.gov.

Additionally, the broader class of pyrrolidine-containing molecules has been shown to target other enzymes. For example, certain pyrrolidine derivatives are potent inhibitors of dipeptidyl peptidase-4 (DPP-4) , where the pyrrolidine fragment binds to the crucial S1 pocket of the enzyme bohrium.com.

Inhibition Pathways

The interaction with specific targets leads to the modulation of various cellular pathways. By binding to PAK4, for example, derivatives of this compound can inhibit the signaling pathway mediated by this kinase, which is involved in cellular processes like cytoskeletal dynamics and cell proliferation mdpi.com.

The metabolism of related compounds like 3-(p-chlorophenyl)pyrrolidine involves a series of α-oxidation transformations. In rat liver and brain homogenates, this compound is converted into lactam and amino acid metabolites, including the GABAA receptor agonist baclofen (B1667701) nih.gov. This metabolic conversion pathway is essential to the compound's ultimate biological effect as a GABAergic prodrug nih.gov.

In Vitro Biological Studies

In vitro studies are essential for characterizing the biological activity of a compound at the molecular and cellular level. Assays measuring the inhibition of specific enzymes are commonly used to quantify a compound's potency.

For instance, the inhibitory activity of several pyrrolidine derivatives against the PAK4 kinase was determined using an in vitro assay. The results, expressed as IC₅₀ values (the concentration of an inhibitor where the response is reduced by half), showed a clear dependence on the substituent.

Table 1: In Vitro PAK4 Inhibition Data

Compound Substituted Group IC₅₀ (nM)
1 Bromine (EWG) 5150
2 Chlorine (EWG) 8533
3 Fluorine (EWG) >30,000
4 Methyl (EDG) >30,000

Source: A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods mdpi.com

In another study, 3-chloro-1-aryl pyrrolidine-2,5-diones were evaluated for their ability to inhibit human carbonic anhydrase (hCA) isozymes I and II. The inhibitory potency was quantified by the inhibition constant (Kᵢ).

Table 2: In Vitro Carbonic Anhydrase Inhibition Data

Compound Type Target Kᵢ Range (nM)
3-chloro-1-aryl pyrrolidine-2,5-diones hCA I 23.27–36.83
3-chloro-1-aryl pyrrolidine-2,5-diones hCA II 10.64–23.34

Source: Pyrrolidine in Drug Discovery nih.gov

These in vitro studies provide quantitative data that is fundamental to understanding the structure-activity relationships and confirming the molecular targets of this compound and its analogues. Radioligand binding assays have also been employed to confirm the affinity of these compounds for their proposed ion channel targets mdpi.com.

In Vivo Efficacy and Toxicity Studies (Excluding Dosage/Administration)

Research into derivatives of this compound has revealed significant in vivo activity, particularly in the realms of anticonvulsant and antinociceptive efficacy. These studies utilize established animal models to determine the potential therapeutic effects and toxicological profiles of these compounds.

Anticonvulsant Efficacy

Derivatives of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione have been systematically evaluated in preclinical animal models of epilepsy. The primary screening tests include the maximal electroshock (MES) seizure test, the subcutaneous pentylenetetrazole (scPTZ) test, and the psychomotor (6 Hz) seizure test. These models represent different types of human seizures, with the MES test being a model for generalized tonic-clonic seizures and the 6 Hz test used to screen for compounds effective against pharmacoresistant limbic seizures. dergipark.org.trnih.govnih.gov

In a study focusing on a series of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, several compounds demonstrated notable anticonvulsant protection. nih.gov One of the most active substances identified was 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, which showed a particularly beneficial efficacy profile in the MES and 6 Hz seizure models when compared to the reference drug, valproic acid. nih.govresearchgate.net

The efficacy of these compounds is often quantified by the median effective dose (ED₅₀), which represents the dose required to produce a therapeutic effect in 50% of the test population. nih.gov A lower ED₅₀ value indicates higher potency. Several pyrrolidine-2,5-dione derivatives have shown promising ED₅₀ values across different seizure models. nih.govmdpi.com For instance, one potent compound demonstrated broad-spectrum activity with ED₅₀ values of 49.6 mg/kg in the MES test, 31.3 mg/kg in the 6 Hz (32 mA) test, and 67.4 mg/kg in the scPTZ test. mdpi.com

Table 1: Anticonvulsant Activity of Select Pyrrolidine Derivatives

Seizure Model Compound 6 ED₅₀ (mg/kg) nih.gov Valproic Acid ED₅₀ (mg/kg) nih.gov Compound 14 ED₅₀ (mg/kg) mdpi.com
Maximal Electroshock (MES) 68.30 252.74 49.6
Psychomotor (6 Hz, 32 mA) 28.20 130.64 31.3
sc Pentylenetetrazole (scPTZ) Not Reported Not Reported 67.4

Antinociceptive Efficacy

Given that many anticonvulsant drugs are also effective in managing neuropathic pain, promising compounds from this class were also evaluated for antinociceptive (pain-relieving) activity. nih.gov The formalin test, which induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase), is a common model for these assessments. nih.govmdpi.com

In this model, a 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivative demonstrated significant analgesic activity, particularly in the second, or late, phase of the test. nih.gov This suggests the compound may possess anti-inflammatory properties and could inhibit the development of central pain sensitization. nih.gov Another related compound was effective in alleviating allodynia in an oxaliplatin-induced neuropathic pain model. mdpi.com

Toxicity Studies

Preliminary toxicity evaluations are crucial for the development of new therapeutic agents. For derivatives of 3-(3-chlorophenyl)-pyrrolidine, in vitro assessments of neurotoxicity and hepatotoxicity have been conducted using specific human cell lines. nih.govmdpi.com

Neurotoxicity : Assays using the human neuroblastoma cell line SH-SY5Y are performed to evaluate a compound's potential toxic effects on nerve cells. nih.govmdpi.com

Hepatotoxicity : The human hepatocellular carcinoma cell line HepG2 is used to assess potential liver toxicity. nih.govmdpi.com

In these in vitro studies, selected 3-chlorophenyl-pyrrolidine-2,5-dione derivatives showed no significant cytotoxic effects on either the SH-SY5Y or HepG2 cell lines at high concentrations, indicating a favorable preliminary toxicity profile. nih.govmdpi.com

Table 2: In Vitro Toxicity Assessment of Select Pyrrolidine-2,5-dione Derivatives

Cell Line Test Compound Result
SH-SY5Y (Human Neuroblastoma) Neurotoxicity Compounds 6 and 19 nih.gov No significant cytotoxic effect
HepG2 (Human Hepatocellular Carcinoma) Hepatotoxicity Compounds 6 and 19 nih.gov No significant cytotoxic effect

Environmental Considerations and Degradation Studies

Environmental Fate of Chloro-Substituted Aromatic Amines

Chloro-substituted aromatic amines can enter the environment through various channels, including industrial effluent and as metabolites of pesticides and dyes nih.govimrpress.com. Their chemical structure, particularly the presence of an amino group, imparts relatively high polarity and moderate to high water solubility. This characteristic suggests a high likelihood of distribution in the hydrosphere upon environmental release, which allows for easy permeation through soil and raises the possibility of groundwater contamination imrpress.comnih.gov. The presence of chlorine atoms on the aromatic ring significantly influences their environmental behavior, often increasing their persistence compared to their non-chlorinated counterparts nih.gov.

The environmental breakdown of chloro-substituted aromatic amines occurs through several primary mechanisms:

Biodegradation: This is a significant elimination pathway, particularly in wastewater treatment processes and soil environments nih.gov. Bacterial degradation of chloroanilines typically proceeds through an initial oxidative deamination or dioxygenation step, catalyzed by enzymes like aniline (B41778) dioxygenase, to form corresponding chlorocatechols nih.gov. These intermediates are then further degraded via ring cleavage, following either the ortho-cleavage or meta-cleavage pathway nih.gov. However, the presence of chloro substituents on the aromatic ring generally decreases the rate of biodegradation nih.gov. Several bacterial strains have been identified that can mineralize or transform various aromatic amines, as detailed in the table below nih.gov.

Hydrolysis: Most aromatic amines are resistant to hydrolysis in aqueous solutions nih.gov. While some specific structures may be susceptible, it is generally not considered a primary degradation pathway for this class of compounds under typical environmental pH conditions.

Oxidation: Chemical oxidation can contribute to the transformation of these compounds. In water treatment processes, for instance, disinfectants like chlorine react rapidly with amine-containing compounds researchgate.netresearchgate.net. This reaction often leads to the formation of chlorinated amines (N-chloramines) researchgate.netresearchgate.net. These N-chloramines can be unstable and may slowly decompose into other species researchgate.netresearchgate.net. The initial step in the aerobic bacterial degradation is also an oxidative process, involving dioxygenase enzymes that hydroxylate the aromatic ring nih.gov.

Table 1: Examples of Bacteria Involved in the Degradation of Monocyclic Aromatic Amines

Bacteria Strain Aromatic Amine Degraded Degradation Pathway/Mode of Action
Acinetobacter sp. YAA Aniline Aerobic degradation via catechol and its meta-cleavage pathway nih.gov.
Delftia sp. XYJ6 Aniline Aerobic degradation via catechol and its ortho-cleavage pathway nih.gov.
P. acidovorans CA50 2-chloroaniline Mineralized via the modified ortho-cleavage pathway nih.gov.
Arthrobacter sp. SPG 2-chloro-4-aminophenol Initial step is hydrolytic deamination into chlorohydroquinone nih.gov.
Burkholderia sp. RKJ 800 4-chloro-2-aminophenol Degradation is initiated with hydrolytic deamination to 4-chlorocatechol nih.gov.

The stability of the chloro-aromatic structure contributes significantly to the environmental persistence of these compounds. Phenylurea pesticide-derived anilines, such as 4-chloroaniline and 3,4-dichloroaniline, are recognized as persistent and toxic aromatic amines in aquatic systems nih.govnih.govacs.org. Studies simulating aerobic sewage treatment have shown that certain substituted anilines, including 3,4-dichloroaniline, were not effectively removed, indicating their potential to enter surface waters from wastewater treatment plants nih.govacs.org. Once in aquatic environments, these compounds can adsorb to suspended particles and sediment, though their water solubility also facilitates their transport over long distances, potentially contaminating remote water bodies nih.gov. Their classification as persistent pollutants is a key concern for aquatic ecosystems nih.gov.

Formation of Degradation Products

The degradation of chloro-substituted aromatic amines leads to the formation of various intermediate and terminal products. The specific products formed depend on the degradation pathway.

From Biodegradation: The most common initial products of bacterial degradation are hydroxylated intermediates, specifically chlorocatechols nih.gov. For example, the degradation of monochloroaniline is initiated by its conversion to the corresponding chlorocatechol nih.gov. Subsequent enzymatic ring-cleavage of these catechols leads to the formation of aliphatic acids that can then enter central metabolic pathways researchgate.net. In some cases, dehalogenation can occur first. For instance, 3,4-dichloroaniline can be dehalogenated to 4-chloroaniline, which is then further degraded nih.gov.

From Chemical Oxidation: The reaction of aromatic amines with chlorine during water disinfection processes can form N-chloro derivatives (chlorinated amines) researchgate.netresearchgate.net. These N-chloramines are often transient and can decompose, though the exact nature of the final decomposition products is complex and can vary based on environmental conditions researchgate.netresearchgate.net. Thermal decomposition during processes like distillation can cause the liberation of hydrogen chloride and the formation of tarry residues google.com.

Computational Modeling of Degradation Mechanisms

To better understand the complex degradation reactions at a molecular level, computational chemistry provides valuable insights. Quantum chemical computations have been systematically used to investigate the degradation mechanisms of related compounds like N-chloro-α-amino acids, which can form during chlorination nih.govepa.gov.

These studies have elucidated competitive degradation pathways, such as concerted Grob fragmentation (CGF) and β-elimination (β-E) nih.govepa.gov. The models predict how reaction conditions and molecular structure influence the favorability of each pathway. For example, under neutral conditions, the CGF pathway, which generates amines and carbonyls, tends to predominate. In contrast, base-promoted conditions favor the β-elimination pathway nih.govepa.gov.

Furthermore, computational models can predict the effect of different substituents on the aromatic ring. By calculating reaction kinetics, these models show how electron-donating or electron-withdrawing groups at various positions on the molecule can facilitate or hinder specific degradation reactions nih.gov. Such computational approaches are crucial for predicting the environmental fate of new and existing chloro-substituted aromatic compounds and for understanding their degradation characteristics without extensive experimental studies.

Potential Applications of 1 3 Chlorophenyl Pyrrolidine Beyond Medicinal Chemistry

The compound 1-(3-Chlorophenyl)pyrrolidine, a substituted aromatic pyrrolidine (B122466), serves as a versatile scaffold with potential that extends beyond its traditional investigation in medicinal chemistry. The unique combination of a rigid chlorophenyl group and a flexible, basic pyrrolidine ring imparts specific steric and electronic properties that make it a valuable building block in diverse fields such as agrochemical development, materials science, and fundamental chemical research. This article explores these non-medicinal applications, focusing on its role in the creation of novel functional molecules and materials.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)pyrrolidine and its derivatives?

Methodological Answer:

  • Nucleophilic substitution : React 3-chlorophenylmagnesium bromide with pyrrolidine under anhydrous conditions (e.g., THF solvent, 0–5°C) to form the target compound. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Hydrochloride salt formation : Neutralize the free base with HCl gas in diethyl ether to yield this compound hydrochloride. Confirm crystallinity via X-ray diffraction .
  • Challenges : Monitor for byproducts like 1-(2-Chlorophenyl)pyrrolidine, which may form due to regioselectivity issues during substitution .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical techniques :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for 3-chlorophenyl groups) .
    • Mass spectrometry : Validate molecular weight (247.16 g/mol for hydrochloride salt) via ESI-MS .
    • HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase (retention time ~8.2 min) .
  • Data interpretation : Compare spectral data with structurally similar compounds like 3-(2-Chlorophenyl)pyrrolidine HCl to rule out positional isomer contamination .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard mitigation :
    • Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (H313/H319 warnings) .
    • Avoid inhalation (H335 risk) by working with closed systems or under nitrogen atmosphere .
  • Waste disposal : Collect organic waste in sealed containers and treat with activated carbon before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for chlorinated pyrrolidine derivatives?

Methodological Answer:

  • Case study : While this compound lacks explicit ecotoxicity data, extrapolate from structurally related compounds:
    • 3-Chlorophenol : Bioaccumulation potential (log Kow = 2.5) suggests moderate environmental persistence; apply similar biodegradation assays .
    • 3-(2-Chlorophenyl)pyrrolidine HCl : Use in vitro mutagenicity screens (Ames test) to infer genotoxicity risks .
  • Data gaps : Perform in silico modeling (e.g., QSAR with EPI Suite) to predict acute/chronic toxicity endpoints .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in receptor binding assays?

Methodological Answer:

  • Comparative SAR :
    • Replace the chlorophenyl group with fluorophenyl or methylphenyl analogs to assess halogen/steric effects on binding affinity .
    • Modify the pyrrolidine ring: Introduce sp3^3-hybridized substituents (e.g., methyl groups) to evaluate conformational flexibility .
  • Assay design : Use radioligand displacement assays (e.g., 3H^3H-labeled ligands for σ or NMDA receptors) with HEK293 cells expressing target proteins .

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound analogs?

Methodological Answer:

  • DFT calculations : Model transition states for key steps (e.g., Grignard reaction) to identify energy barriers and optimize temperature/pH .
  • Solvent selection : Simulate solvent effects (e.g., polar aprotic vs. ethereal solvents) on reaction kinetics using COSMO-RS .
  • Case example : Predict regioselectivity in chlorophenyl substitution using Fukui indices to prioritize 3- over 2- or 4-position derivatives .

Data Contradictions and Validation

Q. Why do some studies report conflicting solubility profiles for this compound?

Methodological Answer:

  • Solubility testing :
    • Polar solvents : DMSO or DMF enhances solubility (>50 mg/mL) due to hydrogen bonding with pyrrolidine N .
    • Aqueous buffers : Low solubility (<1 mg/mL in PBS) necessitates sonication or co-solvents (e.g., cyclodextrins) for biological assays .
  • Validation : Replicate solubility measurements via gravimetric analysis under controlled humidity/temperature .

Q. How can researchers address inconsistencies in reported spectroscopic data for pyrrolidine derivatives?

Methodological Answer:

  • Standardization : Calibrate instruments using certified reference materials (e.g., deuterated solvents for NMR) .
  • Cross-validation : Compare IR spectra (e.g., C-Cl stretch at 750 cm1^{-1}) with databases like NIST Chemistry WebBook .
  • Peer review : Publish raw spectral data in open-access repositories for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.